Methyl 2-(4-tert-butylphenyl)benzoate
Description
Methyl 2-(4-tert-butylphenyl)benzoate is a benzoate ester derivative featuring a tert-butyl-substituted phenyl group at the 2-position of the benzene ring. The tert-butyl group is a bulky, electron-donating substituent known to enhance lipophilicity and steric hindrance, which can influence solubility, reactivity, and biological interactions. This compound likely serves as an intermediate in organic synthesis or pharmaceutical development, akin to structurally related esters in the evidence .
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)14-11-9-13(10-12-14)15-7-5-6-8-16(15)17(19)20-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDENDYGBOORMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-tert-butylphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 2-(4-tert-butylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-tert-butylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Applications in Cosmetics
Methyl 2-(4-tert-butylphenyl)benzoate is primarily utilized in the cosmetic industry as a UV filter. Its structure allows it to absorb ultraviolet (UV) radiation effectively, making it a valuable ingredient in sunscreen formulations.
Case Study: Sunscreen Formulations
- A study demonstrated that incorporating this compound into sunscreen formulations increased their effectiveness against UV radiation. The compound acts as a UVA filter, protecting the skin from harmful rays that can lead to skin damage and aging .
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential therapeutic effects.
Case Study: Anti-inflammatory Properties
- Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies showed significant inhibition of inflammatory markers in cell cultures treated with the compound . This suggests potential applications in developing anti-inflammatory medications.
Agricultural Applications
The compound's efficacy extends to agricultural sciences, where it has been studied for its potential as a pesticide or herbicide.
Case Study: Pesticidal Activity
Mechanism of Action
The mechanism of action of Methyl 2-(4-tert-butylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Aromatic Substituents
- Halogenated Derivatives (C2–C4, 4b–4d): Compounds such as Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) feature halogen substituents (Br, Cl, F). For example, 4b exhibits a mass spectral peak at m/z 438.1 ([M+H]⁺) and a 44% yield, while 4c (2-chloro derivative) shows lower yield (31%), suggesting steric or electronic effects during synthesis .
Formyl Group ():
Methyl 2-(4-formylphenyl)benzoate (CAS 144291-47-4) contains a formyl group, an electron-withdrawing substituent that increases reactivity toward nucleophilic additions. This contrasts with the inert tert-butyl group, indicating divergent applications—formyl derivatives are likely intermediates for further functionalization, whereas tert-butyl derivatives may prioritize stability .Pesticide-Related Sulfonylureas ():
Compounds like bensulfuron-methyl ester incorporate sulfonylurea linkages and heterocyclic groups (e.g., pyrimidinyl), which are critical for herbicidal activity. These structural elements differ significantly from Methyl 2-(4-tert-butylphenyl)benzoate, underscoring how functional groups dictate application (pharmaceutical vs. agricultural) .
Physicochemical Properties
Reactivity and Functionalization
- Steric Effects: The tert-butyl group in this compound may hinder electrophilic substitution reactions compared to less bulky substituents (e.g., nitration of methyl benzoate derivatives in ).
- Electronic Effects: Electron-donating tert-butyl groups could stabilize adjacent electrophilic centers, contrasting with electron-withdrawing halogens or formyl groups that activate positions for further reactions .
Biological Activity
Methyl 2-(4-tert-butylphenyl)benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, while also discussing its sources and synthesis.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and 4-tert-butylphenol. Its chemical structure can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 204.27 g/mol
Sources of this compound
This compound is often synthesized through the esterification of benzoic acid with 4-tert-butylphenol. It can also be found in various natural sources, particularly in plants that produce phenolic compounds.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using in vitro models. In RAW264.7 macrophage cells, the compound was shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner.
| Concentration (µg/mL) | TNF-α Expression (% Inhibition) | IL-6 Expression (% Inhibition) |
|---|---|---|
| 50 | 45 | 40 |
| 100 | 60 | 55 |
This data indicates its potential use in treating inflammatory diseases.
3. Cytotoxicity
Cytotoxic effects were assessed using various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited an IC value of approximately 10 µg/mL against HeLa cells, indicating significant cytotoxicity.
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These findings suggest that this compound may have potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study published in Toxins demonstrated that the compound had a broad spectrum of activity against multiple pathogens, making it a candidate for further development in clinical settings .
- Anti-inflammatory Mechanisms : Another investigation focused on its mechanism of action, revealing that it inhibits NF-kB signaling pathways, which are crucial in inflammatory responses .
- Cytotoxicity in Cancer Models : Research indicated that treatment with this compound resulted in increased apoptosis in cancer cell lines, potentially through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
